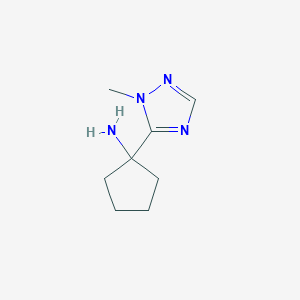
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound featuring a triazole ring fused with a cyclopentane moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, a cyclopentane derivative, is prepared through standard organic synthesis techniques.
Triazole Ring Formation: The triazole ring is introduced via a cyclization reaction involving appropriate precursors such as hydrazines and carboxylic acids.
Final Coupling: The final step involves coupling the triazole ring with the cyclopentane derivative under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
These reactions are typically conducted under controlled conditions to ensure the desired product formation with high selectivity and yield.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The unique properties of the triazole ring make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can be compared with other triazole-containing compounds such as:
1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agriculture.
1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: Another triazole derivative with similar biological activities but different structural features.
The uniqueness of this compound lies in its cyclopentane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H14N4/c1-12-7(10-6-11-12)8(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |
Clave InChI |
MJYANGYSZJSGAD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C2(CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


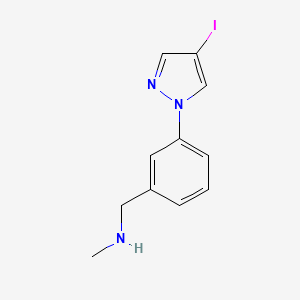
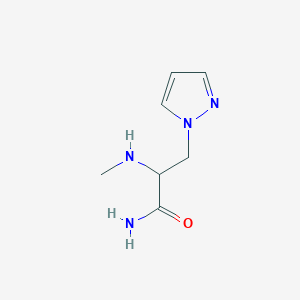
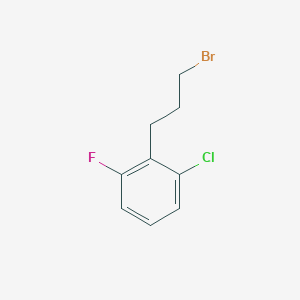
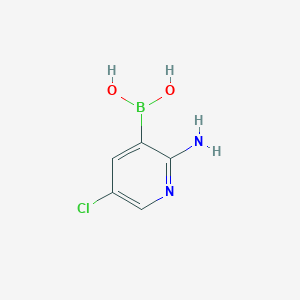

![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

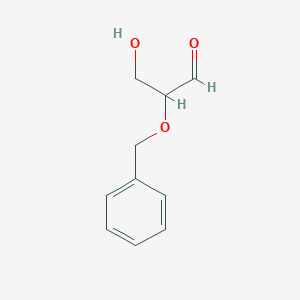
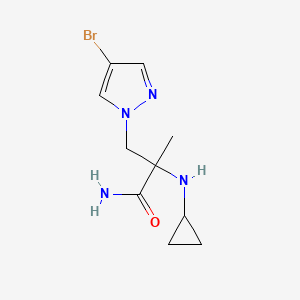
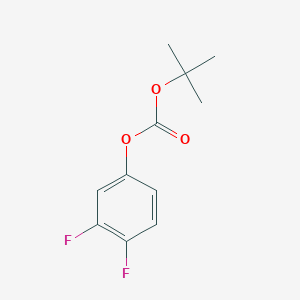
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)

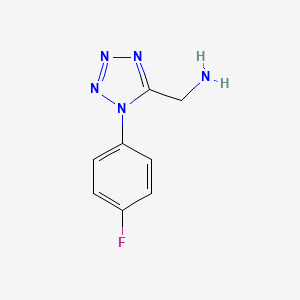
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
